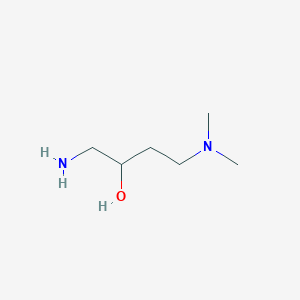

1-Amino-4-(dimethylamino)-2-butanol

Overview

Description

Synthesis Analysis

There is a large-scale synthesis of a related compound, the bioreductive drug 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis–oxide (AQ4N). This six-step synthesis provides AQ4N in 20% overall yield from readily available tetrachlorophthalic anhydride .

Molecular Structure Analysis

The molecular structure analysis of “1-Amino-4-(dimethylamino)-2-butanol” is not available in the sources I found .

Chemical Reactions Analysis

A trace impurity in AQ4N was determined to be the mono-N-oxide 1-amino-4-[2-(dimethylamino)ethyl]amino-5,8-dihydroxyanthracene-9,10-dione N-oxide. This is formed spontaneously from AQ4N under a number of conditions, including during HPLC on reversed-phase columns .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the sources I found .

Scientific Research Applications

1. Role in Anticancer Agent Development

1-Amino-4-(dimethylamino)-2-butanol, as part of a broader group of compounds, has been identified in research for its potential in developing anticancer agents. Specifically, derivatives of this compound have been found to induce apoptosis in cancer cells. One such derivative demonstrated significant activity in inhibiting tubulin polymerization, which is a crucial process in cell division, thereby highlighting its potential as a future anticancer agent (Kemnitzer et al., 2004).

2. Carbon Dioxide Capture and Solubility

A significant application of this compound is in the field of carbon dioxide (CO2) capture. Studies have synthesized new tertiary amines, including this compound, to enhance CO2 capture performance. The research found that it exhibited high CO2 absorption capacity and fast absorption and regeneration rates. This makes it a promising component in post-combustion CO2 capture processes (Singto et al., 2016), (Liu et al., 2017).

3. Physical Properties in Gas Separation

This compound's utility extends to gas separation processes, where its physical properties like density, speed of sound, viscosity, and surface tension are crucial. A study analyzing these properties in aqueous solutions of amines, including this compound, provided valuable data for selecting the most suitable system for operations controlled by mass transfer (Blanco et al., 2017).

4. Role in Synthesis of Biologically Active Compounds

Research also delves into the synthesis of various biologically active compounds using this compound. One study focused on developing a rapid synthetic method for an important intermediate in several biologically active compounds, demonstrating the compound's versatility in pharmaceutical research (Zhao et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-amino-4-(dimethylamino)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-8(2)4-3-6(9)5-7/h6,9H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAMKNHFTNEPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

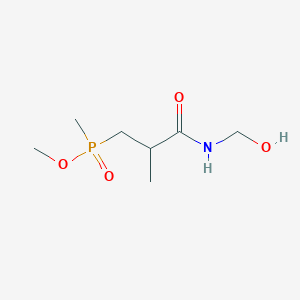

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)

![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)